![molecular formula C27H26BN3O2 B3027290 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine CAS No. 1269508-31-7](/img/structure/B3027290.png)
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Overview
Description
The compound “2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine” has the molecular formula C27H26BN3O2 . It has a molecular weight of 435.3 g/mol . The compound is also known by other synonyms such as “2,4-diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine” and “2,4-Diphenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine” among others .
Molecular Structure Analysis
The compound’s structure includes a 1,3,5-triazine ring substituted with phenyl groups at the 2 and 4 positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl group at the 6 position . The InChI code for the compound is "1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-11-16-21(18-22)25-30-23(19-12-7-5-8-13-19)29-24(31-25)20-14-9-6-10-15-20/h5-18H,1-4H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 435.3 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 435.2118072 g/mol .Scientific Research Applications
- Borylation Reactions : The compound’s boron-containing moiety allows it to participate in borylation reactions. Researchers use it as a building block for synthesizing other organic compounds, including pharmaceuticals .
- Transition Metal-Catalyzed Reactions : The boron atom in the dioxaborolane group can coordinate with transition metals. Researchers explore its role as a ligand or catalyst in various reactions, such as Suzuki-Miyaura cross-coupling and hydroboration .
Organic Synthesis and Medicinal Chemistry
Catalysis
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
It’s known that the compound contains aboronic acid pinacol ester group , which is commonly used in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical processes.
Mode of Action
The compound’s mode of action involves its interaction with its targets through Suzuki coupling reactions . The boronic acid pinacol ester group in the compound enables this reaction . Additionally, the compound can undergo aldol reactions and amination reactions .
Biochemical Pathways
The compound’s involvement in Suzuki coupling reactions suggests that it may affect biochemical pathways involving the formation of carbon-carbon bonds. This could potentially influence a wide range of biochemical processes, as these bonds are fundamental to the structure of many organic compounds. The specific pathways affected would depend on the context in which the compound is used .
Pharmacokinetics
Its physical properties such as its solid state and melting point can impact its bioavailability.
Result of Action
The compound is employed to synthesize aggregation-induced emission molecules (TPA-AN-TPM) . The resulting molecule forms ultrabright red AIE dots with an absolute quantum yield of 12.9% . This suggests that the compound’s action results in the production of highly fluorescent molecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki coupling reactions typically require the presence of a palladium catalyst . Additionally, the reactions should be carried out under an inert atmosphere . Therefore, the compound’s action can be significantly affected by the presence or absence of these conditions.
properties
IUPAC Name |
2,4-diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-11-16-21(18-22)25-30-23(19-12-7-5-8-13-19)29-24(31-25)20-14-9-6-10-15-20/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGBACNYDFALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |
CAS RN |
1269508-31-7 | |
Record name | 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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